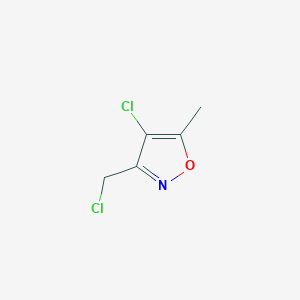
4-chloro-3-(chloromethyl)-5-methylIsoxazole
Vue d'ensemble
Description
4-chloro-3-(chloromethyl)-5-methylIsoxazole is a chemical compound that belongs to the isoxazole family. It is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(chloromethyl)-5-methylIsoxazole is not well understood. However, it is believed to act as an alkylating agent, which means that it can bind to DNA and other cellular components, leading to cell death. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-(chloromethyl)-5-methylIsoxazole are not well studied. However, it has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-3-(chloromethyl)-5-methylIsoxazole in lab experiments is its synthetic accessibility. It can be easily synthesized in good yields using a simple and efficient method. Another advantage is its potential biological activity, which makes it a useful building block in the synthesis of compounds with potential therapeutic applications.
One of the limitations of using 4-chloro-3-(chloromethyl)-5-methylIsoxazole in lab experiments is its toxicity. It is a cytotoxic compound that can be harmful to living organisms. Therefore, it should be handled with care and disposed of properly.
Orientations Futures
There are several future directions for the use of 4-chloro-3-(chloromethyl)-5-methylIsoxazole in scientific research. One direction is the synthesis of new compounds with potential biological activity. Another direction is the study of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety. Additionally, its potential as a diagnostic tool for cancer and other diseases could be explored.
Applications De Recherche Scientifique
4-chloro-3-(chloromethyl)-5-methylIsoxazole has been used in scientific research for various purposes. One of the most common applications is in the synthesis of other compounds. It has been used as a building block in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of compounds with potential biological activity, such as antitumor and antimicrobial agents.
Propriétés
IUPAC Name |
4-chloro-3-(chloromethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZDNASNDFAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(chloromethyl)-5-methylIsoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol](/img/structure/B3261432.png)







![1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B3261503.png)




